2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride
Overview
Description
“2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride” is a chemical compound with the CAS Number: 1559062-04-2 . It has a molecular weight of 164.59 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H8N4O.ClH/c5-4-6-3-8(7-4)1-2-9;/h3,9H,1-2H2,(H2,5,7);1H
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 164.59 . The InChI code for this compound is 1S/C4H8N4O.ClH/c5-4-6-3-8(7-4)1-2-9;/h3,9H,1-2H2,(H2,5,7);1H
.
Scientific Research Applications
Agriculture Herbicides and Plant Protection
Triazole derivatives, including those with a 3-amino-1H-1,2,4-triazole moiety, have been utilized in the agricultural sector as herbicides and plant protection products. They help in controlling weeds and protecting crops from various diseases .
Medicine Drug Discovery
The triazole ring is a common motif in pharmaceuticals due to its high chemical stability and ability to engage in hydrogen bonding. While specific medical applications for “2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride” are not detailed in the search results, triazoles broadly have been used in drug discovery for their potential therapeutic effects .
High-Energy Substances
Amino-1,2,4-triazoles are known to be used in the production of high-energy substances due to their energetic properties. This application is particularly relevant in the fields of explosives and propellants .
Catalase Inhibition
Some 3-amino-1H-1,2,4-triazoles act as catalase inhibitors. Catalase is an enzyme that plays a role in breaking down hydrogen peroxide into water and oxygen. Inhibiting this enzyme can be useful in scientific research to study oxidative stress and related processes .
Anticancer Research
Triazole derivatives have been synthesized and evaluated for their anticancer activity. The presence of a triazole ring can contribute to the bioactivity of these compounds against various cancer cell lines .
Material Science
The unique properties of triazoles such as aromatic character and strong dipole moment make them suitable for applications in material science. They can be used to create novel materials with specific electronic or structural properties .
Supramolecular Chemistry
Due to their ability to engage in hydrogen bonding, triazoles are useful in supramolecular chemistry for constructing complex molecular assemblies. This can lead to the development of new chemical sensors or catalysts .
Fluorescent Imaging
Triazoles can be incorporated into compounds used for fluorescent imaging, aiding in biological research by allowing visualization of cellular processes .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride is the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This process is crucial for the biosynthesis of ergosterol, a major steroid in fungal membranes .
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring in 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride bind to the iron in the heme moiety of CYP-450 . This interaction inhibits the 14α-demethylation of lanosterol, thereby disrupting the biosynthesis of ergosterol .
Biochemical Pathways
By inhibiting the biosynthesis of ergosterol, 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride affects the integrity of fungal membranes. The inhibition of 14-α-demethylation leads to the accumulation of 14-α-methyl-steroids, which disrupts the structure and function of the fungal membranes .
Pharmacokinetics
It is known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The result of the action of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride is the disruption of fungal membranes due to the accumulation of 14-α-methyl-steroids . This disruption can inhibit the growth of fungi, making 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride potentially useful as an antifungal agent.
properties
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O.ClH/c5-4-6-3-8(7-4)1-2-9;/h3,9H,1-2H2,(H2,5,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFDDAFQXQELOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride | |
CAS RN |
1559062-04-2 | |
Record name | 1H-1,2,4-Triazole-1-ethanol, 3-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1559062-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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